Corymbosin

Overview

Description

Corymbosin is a glucoside that can be isolated from the aerial parts of Ballota glandulosissima . It has been found to exhibit antifungal flavonoid activity .

Synthesis Analysis

Corymbosin has been used in the synthesis of zinc oxide nanoparticles (ZnO Np) with the help of the ancient medicinal plant leaves extract of the Vitex negundo plant . The Corymbosin-mediated ZnO Np were evaluated for different characterization methods and biological activities .Molecular Structure Analysis

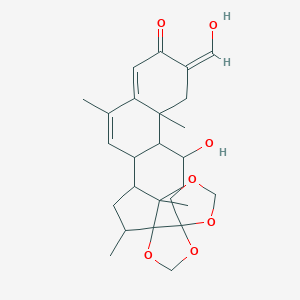

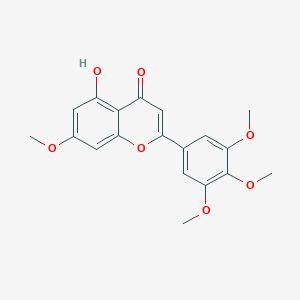

The molecular structure of Corymbosin is represented by the formula C19H18O7 . It has a molecular weight of 358.34 .Chemical Reactions Analysis

Corymbosin has been involved in the synthesis of zinc oxide nanoparticles . The UV–vis spectra observed to have a peak at 390 nm .Physical And Chemical Properties Analysis

Corymbosin is a glucoside with a molecular weight of 358.34 and a chemical formula of C19H18O7 . It can be isolated from the aerial parts of Ballota glandulosissima .Scientific Research Applications

Synthesis of Nanoparticles

Corymbosin has been used in the synthesis of zinc oxide nanoparticles (ZnO Np). The process involves using an aqueous extract of the Vitex negundo plant, which contains Corymbosin . The synthesized nanoparticles were evaluated for different characterization methods and biological activities .

Anti-Cancer Agent

The ZnO Np synthesized using Corymbosin have shown potential as anti-cancer agents. They have demonstrated efficient inhibition potential against breast cancer, ovarian cancer, and liver cancer cell lines .

Anti-Bacterial Agent

The ZnO Np synthesized using Corymbosin have also shown strong anti-microbial activity. They were particularly effective against Bacillus subtilis .

Eco-Friendly and Cost-Effective

The process of synthesizing ZnO Np using Corymbosin is eco-friendly and cost-effective . This makes it a viable option for large-scale production.

Drug Delivery Systems

The synthesized ZnO Np from Corymbosin can be used in drug delivery systems to cure and prevent diseases . This is due to their anti-bacterial and anti-cancer properties.

Chemical Properties

Corymbosin is a flavonoid with the chemical formula C19H18O7 . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

Mechanism of Action

Target of Action

Corymbosin, a bioactive compound found in the Vitex negundo plant , has been identified to interact with CYP1A1, CYP1A2, and CYP1B1 . These are part of the cytochrome P450 family of enzymes, which play a crucial role in the metabolism of various substances, including drugs and toxins.

Mode of Action

Corymbosin’s mode of action is primarily through its interaction with its targets, CYP1A1, CYP1A2, and CYP1B1 . These interactions can lead to changes in the metabolic activity of these enzymes, potentially influencing the metabolism of various substances within the body.

Biochemical Pathways

It has been suggested that corymbosin may influence theTryptophan metabolism pathway . This pathway is involved in the synthesis of several important molecules, including serotonin and melatonin, which play key roles in mood regulation and sleep, respectively.

Result of Action

Corymbosin has demonstrated anti-bacterial and anti-cancer properties . It has shown a strong anti-microbial activity against Bacillus subtilis and an efficient inhibition potential against breast cancer, ovarian cancer, and liver cancer cell lines .

Safety and Hazards

While specific safety and hazards information for Corymbosin is not available in the search results, it is generally recommended to avoid inhalation, contact with eyes and skin, and dust and aerosol formation when handling Corymbosin . It should be stored in a cool, well-ventilated area, away from direct sunlight and sources of ignition .

properties

IUPAC Name |

5-hydroxy-7-methoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O7/c1-22-11-7-12(20)18-13(21)9-14(26-15(18)8-11)10-5-16(23-2)19(25-4)17(6-10)24-3/h5-9,20H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLCVGMVLNHYJAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C(=C1)OC(=CC2=O)C3=CC(=C(C(=C3)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347298 | |

| Record name | Corymbosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Corymbosin | |

CAS RN |

18103-41-8 | |

| Record name | Corymbosin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018103418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Corymbosin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

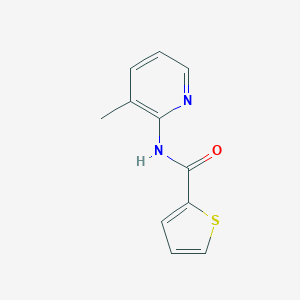

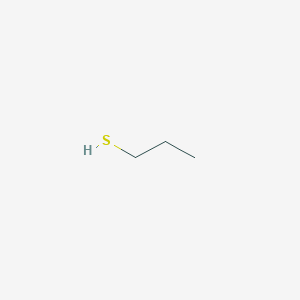

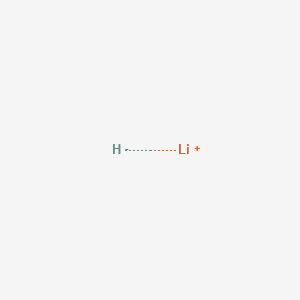

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

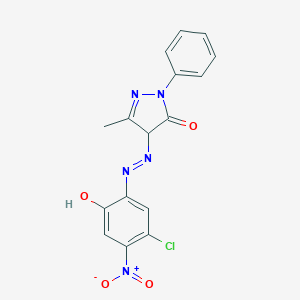

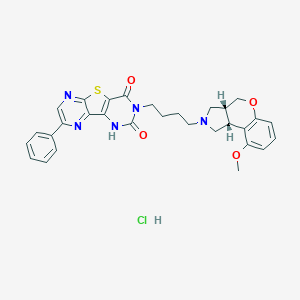

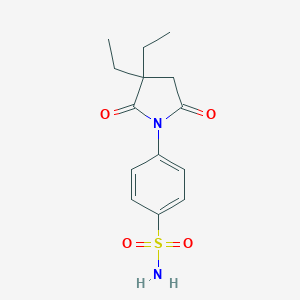

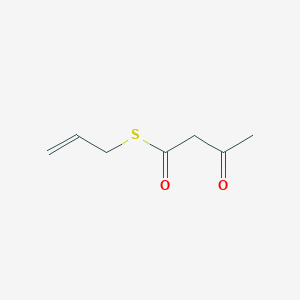

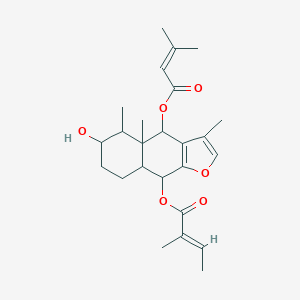

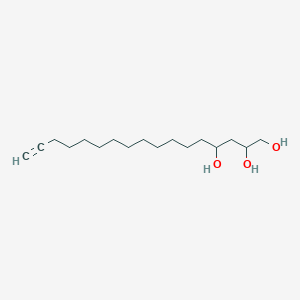

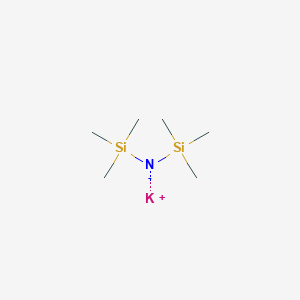

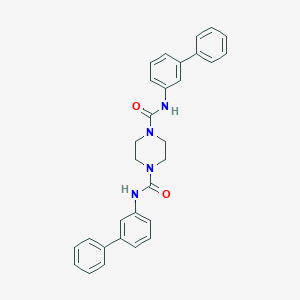

Feasible Synthetic Routes

Q & A

Q1: What is corymbosin and where is it found?

A1: Corymbosin is a trivial name that has been used to describe two distinct natural products: a terpene glucoside originally isolated from Turbina corymbosa [, , ] and a flavone primarily found in Webera corymbosa [, ]. This has led to some confusion in the scientific literature. To avoid ambiguity, it is recommended to use the name "corymbosin" only for the more prevalent flavone compound, following the principle of priority similar to botanical nomenclature []. This flavone has been identified in at least 15 plant taxa, including Tarenna asiatica, Ballota saxatilis, Lonicera japonica, and Alibertia myrciifolia [, , , , ].

Q2: What are the reported biological activities of corymbosin (the flavone)?

A2: Corymbosin has demonstrated interesting biological activities, including:

- Antiviral activity: Corymbosin displays significant antiviral activity against both animal viruses (blue tongue and chikungunya) and plant viruses (papaya ring spot, sesbania mosaic, and common bean mosaic) [].

- Antioxidant activity: Benzene extracts of Tarenna asiatica containing corymbosin showed antioxidant potential in DPPH and ABTS radical scavenging assays, nitric oxide scavenging activity, and iron-induced lipid peroxidation assays [].

- Cytotoxic activity: Corymbosin showed cytotoxic activity against specific cancer cell lines in vitro, although its potency varied depending on the cell line and assay used [].

Q3: What is the chemical structure of corymbosin (the flavone)?

A3: Corymbosin is a flavone, specifically a 5-hydroxy-7,3',4'-trimethoxyflavone [, ].

Q4: Have there been any studies on the structure-activity relationship (SAR) of corymbosin?

A4: While specific SAR studies focusing solely on corymbosin are limited in the provided literature, research on related flavonoids suggests that the position and type of substituents on the flavone backbone significantly influence their biological activities []. For example, in a study evaluating cytotoxicity, apigenin, another flavone, exhibited different potency compared to corymbosin, indicating that structural variations impact their interactions with biological targets [].

Q5: What analytical techniques are commonly employed to identify and quantify corymbosin?

A5: Researchers utilize a combination of techniques for the identification and quantification of corymbosin. These include:

- Chromatographic methods: Gas chromatography-mass spectrometry (GC-MS) is employed for analyzing essential oils from plants containing corymbosin []. Liquid chromatography-mass spectrometry (LC-MS) enables both qualitative and quantitative analysis of corymbosin and other flavonoids in plant extracts [].

- Spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H NMR, ¹³C NMR, and 2D NMR techniques, are crucial for elucidating the structure of corymbosin [, ]. Ultraviolet-visible (UV) and infrared (IR) spectroscopy provide additional structural information and aid in compound identification [, ].

Q6: Are there any known glycosylated forms of corymbosin?

A6: Yes, several glycosylated derivatives of corymbosin, named corymbosins K1-K4, have been isolated from Knoxia corymbosa []. These compounds are characterized by the attachment of sugar moieties (allopyranose and glucopyranose) to the corymbosin core structure, with additional modifications like acetylation and acylation with caffeic and ferulic acid.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.